molecular formula C15H9F6NO2 B8537209 3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester

3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester

Cat. No. B8537209
M. Wt: 349.23 g/mol
InChI Key: MRGDOQZNFOELLE-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester is a useful research compound. Its molecular formula is C15H9F6NO2 and its molecular weight is 349.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxylic acid,4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-,methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H9F6NO2

Molecular Weight

349.23 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylate

InChI

InChI=1S/C15H9F6NO2/c1-24-13(23)10-7-22-12(6-11(10)15(19,20)21)8-2-4-9(5-3-8)14(16,17)18/h2-7H,1H3

InChI Key

MRGDOQZNFOELLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of bis(triphenylphosphine)palladium(II)chloride (0.84 g, 1.2 mmol), methyl 6-chloro-4-(trifluoromethyl)nicotinate (9.58 g, 40 mmol) and 4-(trifluoromethyl) benzene boronic acid (10.1 g, 52 mmol) in degassed toluene (200 ml) was added aqueous 2 M K3PO4 (40 ml). The suspension was stirred at 80° C. for 16 h. The reaction mixture was cooled to RT, ice water was added and the mixture was extracted three times with diethyl ether. The organic phases were washed with aqueous 10% NaCl, dried (Na2SO4) and evaporated. Purification by flash-chromatography on silica gel (dichloromethane/heptane 2:1 to 1:1) gave 9.91 g (28.3 mmol, 71%) of the title compound as off-white powder.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.58 g
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reactant
Reaction Step Two
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10.1 g
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reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.84 g
Type
catalyst
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

A solution of 0.84 g (1.2 mmol) bis(triphenylphosphine)palladium(II)chloride, 9.58 g (40 mmol) methyl 6-chloro-4-(trifluoromethyl)nicotinate and 10.08 g (52 mmol) of 4-(trifluoromethyl)benzeneboronic acid in 200 ml degassed toluene was treated with 40 ml aqueous 2M K3PO4 and heated at 80° C. for 16 h. The reaction was cooled to RT and extracted with H2O (0° C.)/Et2O (3x). The organic phases were washed with aqueous 10% NaCl, dried (NaSO4) and evaporated. Purification by flash-chromatography on silica gel (dichloromethane/heptane 2:1 to 1:1) gave 9.91 g of the title compound as an off-white powder.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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9.58 g
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10.08 g
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0.84 g
Type
catalyst
Reaction Step Two
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0 (± 1) mol
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